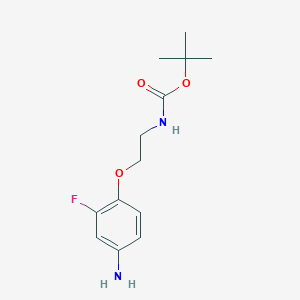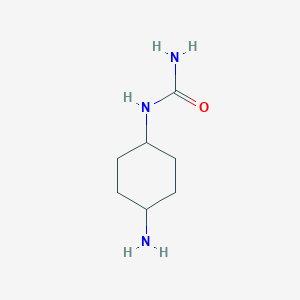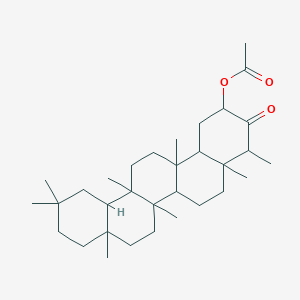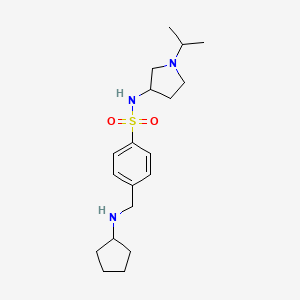
(1S)-1-(3,4-diethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4-diethoxyphenyl)ethanol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-diethoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diethoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of 3,4-diethoxybenzaldehyde.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization for the purification of the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: (1S)-1-(3,4-diethoxyphenyl)ethanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxyacetophenone.
Reduction: Formation of 3,4-diethoxyphenylethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Studies: Employed in studies involving alcohol dehydrogenases and other enzymes that interact with alcohols.
Medicine
Pharmaceutical Intermediate: Acts as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which (1S)-1-(3,4-diethoxyphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation or reduction. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(1R)-1-(3,4-diethoxyphenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.
3,4-Diethoxybenzyl Alcohol: Lacks the chiral center present in (1S)-1-(3,4-diethoxyphenyl)ethanol.
3,4-Diethoxyphenylethane: A fully reduced form of the compound.
Uniqueness
Chirality: The (1S) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups:
This detailed overview of this compound highlights its significance in various scientific and industrial contexts, emphasizing its unique properties and potential applications
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
(1S)-1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |
InChI 键 |
UJBOGVMFJDOUDP-VIFPVBQESA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)




![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)


![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)


